2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide
Overview
Description
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide, also known as HNHA, is a chemical compound that has been widely studied for its potential use in various scientific research applications. The compound was first synthesized in the early 2000s and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide works by binding to the active site of DHODH and inhibiting its activity. This leads to a decrease in pyrimidine nucleotide production, which can have a range of downstream effects on cellular processes. In cancer cells, for example, inhibition of DHODH can lead to cell cycle arrest and apoptosis, while in immune cells it can reduce inflammation and autoimmunity.
Biochemical and physiological effects:
Studies have shown that 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide can have a range of biochemical and physiological effects, depending on the specific application and cellular context. In cancer cells, for example, 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide has been shown to induce apoptosis, inhibit proliferation, and reduce tumor growth in animal models. In immune cells, 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide has been shown to reduce inflammation and cytokine production, potentially making it useful in the treatment of autoimmune disorders.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide as a research tool is its specificity for DHODH, which makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one limitation is that 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide, including:
1. Further exploration of its potential therapeutic applications in cancer, autoimmune disorders, and viral infections.
2. Development of new analogs with improved potency and selectivity for DHODH.
3. Investigation of its potential use in combination with other drugs or therapies to enhance efficacy.
4. Studies exploring the effects of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide on other cellular processes beyond DHODH inhibition.
In conclusion, 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide is a promising chemical compound with potential applications in a range of scientific research fields. Its mechanism of action, biochemical and physiological effects, and future directions for research make it an interesting topic for further exploration.
Scientific Research Applications
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide has been studied for its potential use in a variety of scientific research applications, including as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an important enzyme involved in the production of pyrimidine nucleotides, which are essential building blocks for DNA and RNA synthesis. Inhibition of DHODH has been shown to have potential therapeutic benefits in a range of diseases, including cancer, autoimmune disorders, and viral infections.
properties
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-8-15(21)20-17(18-11)23-10-16(22)19-14-7-6-12-4-2-3-5-13(12)9-14/h2-9H,10H2,1H3,(H,19,22)(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYOIHRUBBQONP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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